REACTION_CXSMILES
|
[CH3:1][C:2]([O:7][C:8]1[CH:13]=[CH:12][C:11]([O:14]CCC2N=C(C3C=CC=CC=3)OC=2C)=[CH:10][C:9]=1[CH3:29])([CH3:6])[C:3]([OH:5])=[O:4].[H][H].[CH2:32](O)[CH3:33]>[Pd]>[CH2:32]([O:5][C:3](=[O:4])[C:2]([O:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][C:9]=1[CH3:29])([CH3:1])[CH3:6])[CH3:33]
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Name
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2-Methyl-2-{2-methyl-4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenoxy}propionic acid
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Quantity
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9 g
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Type
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reactant
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Smiles
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CC(C(=O)O)(C)OC1=C(C=C(C=C1)OCCC=1N=C(OC1C)C1=CC=CC=C1)C
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Name
|
|
Quantity
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250 mL
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Type
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reactant
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Smiles
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C(C)O
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Name
|
|
Quantity
|
1.25 g
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Type
|
catalyst
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Smiles
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[Pd]
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Name
|
|
Quantity
|
1.25 g
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Type
|
catalyst
|
Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
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CONCENTRATION
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Details
|
concentrated to a tan oil (6.25 g)
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Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
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C(C)OC(C(C)(C)OC1=C(C=C(C=C1)O)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |